2-Thiouridine
Overview
Description
2-Thiouridine is a modified nucleoside where the oxygen atom at the 2-position of uridine is replaced by a sulfur atom. This modification is commonly found in transfer RNA (tRNA) and plays a crucial role in stabilizing the structure of RNA and enhancing its function. The presence of sulfur in place of oxygen significantly alters the chemical properties of the nucleoside, making it an important subject of study in various scientific fields .
Mechanism of Action
Target of Action
2-Thiouridine (s2U) is a broad-spectrum antiviral nucleoside analogue that targets positive-sense single-stranded RNA (ssRNA+) viruses . These viruses include SARS-CoV-2 and its variants of concern, such as the Delta and Omicron variants, as well as other viruses like Dengue virus (DENV) . The primary target of s2U is the viral RNA-dependent RNA polymerase (RdRp), an enzyme that catalyzes RNA synthesis .
Mode of Action
The mode of action of s2U involves inhibiting the RNA synthesis catalyzed by the viral RdRp . By doing so, it reduces viral RNA replication, thereby limiting the ability of the virus to multiply and spread .
Biochemical Pathways
The biochemical pathways affected by s2U involve the sulfur metabolism. Sulfur availability impacts the accumulation of the this compound tRNA modification in certain organisms . The enzymes involved in this modification are essential, confirming the well-established role of s2U in maintaining translational efficiency .
Pharmacokinetics
In pharmacokinetic analysis, it was found that once-daily intravenous and twice-daily oral administration of s2U maintains the validated concentration of more than 50% effective concentration (EC 50) or 90% effective concentration (EC 90) against DENV2 and SARS-CoV-2 . This suggests that s2U has good bioavailability and can reach therapeutic concentrations in the body with regular dosing.
Result of Action
The result of s2U’s action is the improved survival rate of mice infected with SARS-CoV-2 or DENV in animal models .
Action Environment
The action of s2U may be influenced by environmental factors such as sulfur availability . .
Biochemical Analysis
Biochemical Properties
2-Thiouridine is produced by the combined action of two proteins, this compound synthetase TtuA and this compound synthesis sulfur carrier protein TtuA . These proteins act as a sulfur transfer enzyme and a ubiquitin-like sulfur donor, respectively . The this compound modification confers enhanced efficiency and fidelity on modern tRNA codon translation .
Cellular Effects
This compound has been identified as a broad-spectrum antiviral nucleoside analogue that exhibits antiviral activity against various viruses, including SARS-CoV-2 and Dengue virus . It inhibits RNA synthesis catalyzed by viral RNA-dependent RNA polymerase, thereby reducing viral RNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of RNA synthesis catalyzed by viral RNA-dependent RNA polymerase, which reduces viral RNA replication . In the biosynthesis of this compound, TtuA requires oxygen-labile [4Fe-4S]-type iron-sulfur clusters for its enzymatic activity .
Temporal Effects in Laboratory Settings
The relative abundance of this compound-modified tRNA responds to sulfur availability in the growth medium in a dose-dependent manner . This suggests that this compound formation shares a pathway and chemical reactions with protein urmylation .
Dosage Effects in Animal Models
In animal models, this compound has shown to improve the survival rate of mice infected with SARS-CoV-2 or Dengue virus
Metabolic Pathways
This compound is involved in the sulfur-relay system for eukaryotic this compound biogenesis at tRNA wobble positions . The biosynthesis of this compound starts with cysteine desulfurases, which generate persulfide, an activated form of sulfur .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary synthetic routes for the preparation of 2-thiouridine:
Glycosylation Method: This involves the connection of a ribose or deoxyribose derivative with a 2-thiouracil derivative through glycosylation reactions.
Direct Thionation Method: This method involves the direct thionation of a uridine derivative, where the oxygen atom is replaced by a sulfur atom using specific thionating agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated oligonucleotide synthesizers. The process includes the use of phosphoramidites and controlled pore glass supports to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other mild reducing agents are used for reduction reactions.
Nucleophiles: Thiolates and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiouridines .
Scientific Research Applications
2-Thiouridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Thiouridine: Another thiolated uridine derivative with sulfur at the 4-position.
2-Thiocytidine: A thiolated cytidine derivative with sulfur at the 2-position.
2-Thioribothymidine: A thiolated thymidine derivative with sulfur at the 2-position.
Comparison: 2-Thiouridine is unique in its ability to stabilize the 3′-endo sugar conformation more effectively than its counterparts. This property makes it particularly valuable in enhancing the stability of RNA structures and improving the fidelity of RNA copying .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTBSTBJLVYKAU-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174087 | |
Record name | 2-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20235-78-3 | |
Record name | 2-Thiouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020235783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2-thiouridine in tRNA impact codon recognition?
A1: this compound (s2U), often found at the wobble position (position 34) of the anticodon loop in tRNA, plays a crucial role in accurate codon recognition. The 2-thio group on the uridine base increases its conformational rigidity by favoring the C3'-endo ribose puckering. This restricted conformation ensures stable and accurate codon-anticodon pairing, specifically promoting the recognition of A over G at the 3' end of mRNA codons. [, , , , , ]
Q2: How does the 5-substituent on this compound influence its interaction with guanosine in mRNA?
A2: The 5-substituent on this compound significantly impacts its interaction with guanosine. tRNAs with 2-thiouridines containing aminoalkyl 5-substituents are partially ionized at physiological pH, favoring a zwitterionic form that interacts with guanosine through a “new wobble” pattern. In contrast, 2-thiouridines with non-ionizable 5-substituents preferentially bind to guanosine in a C-G-like Watson-Crick mode. []
Q3: What are the implications of this compound deficiency on bacterial growth?
A3: Studies in Salmonella enterica demonstrate that the absence of both the 2-thio group and the 5-substituent ((c)mnm5) in tRNA results in non-viability across different temperatures. Mutants lacking either the 2-thio or the (c)mnm5 group exhibit poor growth, particularly at low temperatures. These findings suggest that this compound plays a crucial role in maintaining translational fidelity and bacterial viability. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H12N2O5S, and its molecular weight is 260.27 g/mol.
Q5: How does the UV spectrum of this compound differ from that of uridine?
A5: The presence of the sulfur atom at position 2 in this compound results in a bathochromic shift in its UV spectrum compared to uridine. This shift is attributed to the increased electron delocalization over the pyrimidine ring due to the sulfur atom.
Q6: What is the role of the iron-sulfur cluster in the activity of the this compound synthetase TtuA?
A7: The this compound synthetase TtuA requires an oxygen-labile [4Fe-4S] cluster for its enzymatic activity. This cluster is coordinated by three conserved cysteine residues, with one iron atom exposed to the active site. The [4Fe-4S] cluster is essential for TtuA to accept sulfur from the sulfur donor protein TtuB and subsequently transfer it to tRNA for this compound formation. []
Q7: How do molecular dynamics simulations contribute to our understanding of this compound’s influence on RNA structure?
A8: Molecular dynamics simulations employing revised force field parameters for this compound have demonstrated its significant impact on RNA structure. Simulations of a pentanucleotide sequence containing this compound showed a conformational ensemble closer to the A-form helix observed in the crystal structure of HIV reverse-transcription primer tRNALys compared to the unmodified sequence. These findings highlight the role of this compound in promoting a more ordered A-RNA-like structure. []
Q8: What insights have theoretical calculations provided into the conformational preferences of ribose in this compound?
A9: DFT and MP2 calculations have revealed that the increased polarity of the C2-S2 bond in this compound, influenced by the orientation of the 2'-OH group, leads to differences in bond lengths, atomic charges, and vibrational frequencies among different ribose conformers. The C3'-endo conformation of ribose, predominantly observed in this compound, exhibits larger orbital interaction energies within the 2-thiouracil base and overall, contributing to its higher stability. []
Q9: How do modifications at the 5-position of this compound affect its antiviral activity?
A10: Modifications at the 5-position of this compound significantly impact its antiviral activity. 2'-Deoxy-5-alkyl-2-thiouridine analogues exhibit potent activity against varicella-zoster virus (VZV), with the 5-propyl derivative (TN-51) showing particularly promising results. These findings suggest that modifying the alkyl chain length at the 5-position can be a viable strategy for developing selective antiviral agents. []
Q10: What is the impact of halogenation at the 5-position of 2-thiouracil arabinoside on its antiviral activity?
A11: Halogenation at the 5-position of 2-thiouracil arabinoside generally leads to increased antiviral activity against herpes simplex virus (HSV) and VZV, with the exception of some anti-HSV activity. The observed trend indicates that substituting the halogen atom with one of higher molecular weight generally enhances potency against these viruses. []
Q11: How does the sulfur atom in this compound affect its stability under oxidative stress?
A12: While this compound contributes to tRNA stability and function under normal conditions, it becomes susceptible to desulfurization under oxidative stress. Exposure to hydrogen peroxide predominantly converts this compound to 4-pyrimidinone nucleoside, significantly reducing its binding affinity to its complementary strand and potentially leading to strand scission. This susceptibility to oxidative damage highlights the importance of maintaining cellular redox balance for proper tRNA function. []
Q12: Can you elaborate on the use of gamma-toxin endonuclease for monitoring mcm5s2U modification in eukaryotic tRNAs?
A13: Gamma-toxin endonuclease from Kluvyeromyces lactis has emerged as a valuable tool for studying mcm5s2U modification in eukaryotic tRNAs. This enzyme specifically cleaves tRNAs containing mcm5s2U at the wobble position. By coupling this cleavage reaction with techniques like Northern blotting or quantitative PCR, researchers can monitor mcm5s2U levels in different tRNA species. This method has been successfully employed to investigate the evolutionary conservation of this modification and to validate the function of newly discovered enzymes involved in mcm5s2U biosynthesis. []
Q13: Are there any potential biomarkers associated with this compound modifications in tRNA?
A14: While not directly linked to this compound, the levels of s2U-modified tRNA, specifically s2U, have been proposed as a potential marker for sulfur availability in Bacillus subtilis. This suggests that the abundance of specific tRNA modifications might reflect cellular metabolic states and nutrient availability. []
Q14: What analytical techniques are commonly used to study this compound and its derivatives?
A14: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:
- UV Spectroscopy: Used to analyze the unique absorbance properties of this compound compared to uridine. [, , ]
- NMR Spectroscopy: Provides detailed structural information, including sugar conformation, base pairing, and dynamics of oligonucleotides containing this compound. [, , , , , , ]
- Mass Spectrometry: Enables the identification and quantification of this compound and related modified nucleosides in tRNA. [, , ]
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify different modified nucleosides, including this compound derivatives, from complex mixtures. [, ]
Q15: What are some valuable resources for researchers studying this compound and tRNA modifications?
A15: Several resources facilitate research on this compound and tRNA modifications, including:
- Software: Molecular modeling software packages, such as AMBER, allow researchers to simulate and analyze the structural and dynamic properties of RNA molecules containing this compound using refined force field parameters. []
Q16: What are some of the key historical milestones in the study of this compound?
A16: The study of this compound has a rich history, with significant milestones including:
- Biosynthesis Elucidation: Unraveling the complex biosynthetic pathways involved in this compound formation, identifying key enzymes and sulfur transfer mechanisms. [, , , , , , , ]
- Functional Characterization: Defining the crucial role of this compound in codon recognition, translational fidelity, and overall tRNA stability. [, , , , , , ]
Q17: How has the study of this compound fostered interdisciplinary research?
A17: The investigation of this compound has stimulated collaborations across various scientific disciplines:
- Structural Biology: Utilizing X-ray crystallography and NMR spectroscopy to elucidate the structural basis for this compound’s influence on RNA conformation and interactions. [, , ]
- Computational Chemistry: Developing and applying computational models and simulations to investigate the structural, dynamic, and energetic properties of this compound-containing RNAs. [, ]
- Medicinal Chemistry: Exploring the potential of this compound and its derivatives as antiviral agents and investigating their structure-activity relationships. [, ]
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